Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-carboxyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the dissolution of L-phenylalanine in a mixture of water and tert-butyl alcohol. Sodium hydroxide is added to maintain a basic environment. Di-tert-butyl dicarbonate is then added dropwise to the solution, resulting in the formation of Boc-4-carboxyl-L-phenylalanine .
Industrial Production Methods
In industrial settings, the synthesis of Boc-4-carboxyl-L-phenylalanine follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: LiAlH₄, NaBH₄.
Substitution: NaOCH₃, NH₃, RLi (organolithium reagents), RMgX (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Boc-4-carboxyl-L-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-4-carboxyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine: Similar in structure but lacks the carboxyl group at the para position.
Fmoc-L-phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under basic conditions.
Cbz-L-phenylalanine: Uses a benzyl carbamate protecting group, which is removed by catalytic hydrogenation.
Uniqueness
Boc-4-carboxyl-L-phenylalanine is unique due to the presence of both the Boc protecting group and the carboxyl group at the para position. This combination provides additional functionality and versatility in synthetic applications compared to other protected phenylalanine derivatives .
Properties
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXENJFSWWWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.